molecular formula C25H20FN5O3S B15030089 (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B15030089
M. Wt: 489.5 g/mol
InChI Key: ASOIFRUTMABEFJ-BKUYFWCQSA-N
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Description

The compound (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione is a complex organic molecule that features a unique combination of functional groups

Properties

Molecular Formula

C25H20FN5O3S

Molecular Weight

489.5 g/mol

IUPAC Name

(2Z)-2-[[3-(3-fluoro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C25H20FN5O3S/c1-3-11-34-20-10-9-16(12-19(20)26)22-17(14-30(29-22)18-7-5-4-6-8-18)13-21-24(33)31-25(35-21)27-23(32)15(2)28-31/h4-10,12-14H,3,11H2,1-2H3/b21-13-

InChI Key

ASOIFRUTMABEFJ-BKUYFWCQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)F

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione typically involves multi-step organic reactionsThe final steps involve the formation of the thiazolo[3,2-b][1,2,4]triazin-3,7-dione ring system under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism of action of (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (2Z)-2-{[3-(3-fluoro-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3,7-dione stands out due to its complex structure and diverse functional groups.

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